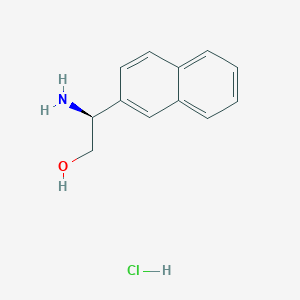

(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to an ethanolamine moiety. The presence of the chiral center at the amino group makes it an interesting subject for stereochemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride typically involves the reaction of 2-naphthol with an appropriate amine under controlled conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction is often carried out in the presence of a catalyst such as bismuth (III) trifluoromethane sulfonate, which promotes the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while substitution reactions can produce a variety of functionalized naphthalene derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Enzyme Inhibition

(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride has been investigated for its potential as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, blocking substrate access. This interaction is crucial in the development of therapeutic agents aimed at various diseases, including neurodegenerative disorders.

Case Study: Neurotransmitter Modulation

Preliminary studies indicate that this compound may modulate glutamate receptors, which are integral to synaptic plasticity. This modulation could lead to therapeutic benefits for conditions such as Alzheimer’s disease and other cognitive impairments .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of this compound typically involves asymmetric synthesis techniques:

- Asymmetric Reduction : Utilizing chiral catalysts for the reduction of 2-naphthyl ketone.

- Reductive Amination : Involves the reaction of 2-naphthaldehyde with ammonia in the presence of reducing agents like sodium borohydride.

Reactivity

The compound can undergo various chemical reactions:

- Oxidation : Producing corresponding ketones or aldehydes.

- Reduction : Forming diverse derivatives depending on the reducing agents used.

- Substitution Reactions : Nucleophilic substitution at the amino group leads to various substituted derivatives .

The biological activities of this compound are primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | Potential modulation of glutamate receptors, influencing synaptic plasticity. |

| Enzyme Inhibition | Interaction with active sites of enzymes, blocking substrate access. |

Material Science Applications

In material science, this compound is utilized for synthesizing materials with specific optical properties. Its chiral nature allows it to be employed as a chiral building block in the synthesis of complex organic molecules and ligands for asymmetric catalysis .

Mécanisme D'action

The mechanism by which (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Naphthalen-2-yl-ethylamine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.

2-(2-Naphthyl)ethylamine hydrochloride: Another related compound with different functional groups, leading to varied chemical behavior.

Uniqueness

(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride stands out due to its chiral center, which imparts unique stereochemical properties. This makes it particularly valuable in the synthesis of enantioselective drugs and other chiral molecules .

Activité Biologique

(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the molecular formula and a molecular weight of approximately 227.7 g/mol. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions, making it suitable for various biological assays and applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, potentially modulating their activity.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cellular responses such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those with mutations in the TP53 tumor suppressor gene. The mechanism involves intercalation into DNA and disruption of cellular processes essential for cancer cell survival .

Case Studies and Experimental Data

- Anticancer Studies :

-

Antimicrobial Testing :

- The compound was tested against various strains of bacteria, showing a dose-dependent inhibition of growth. This suggests its potential as a lead compound in the development of new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-2-(naphthalen-1-yl)ethanol | C12H13NO | Enantiomeric form; different biological activity profile |

| 2-Amino-2-(naphthalen-1-yl)ethanol | C12H13NO | Lacks chirality; broader applicability in synthetic chemistry |

| This compound | C12H14ClNO | Salt form; improved solubility compared to base form |

Future Directions

Ongoing research aims to further elucidate the pharmacological profiles and mechanisms of action of this compound. Areas of interest include:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the naphthalene ring affect biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Drug Development : Exploring its use as a scaffold for designing novel drugs targeting specific diseases.

Propriétés

IUPAC Name |

(2S)-2-amino-2-naphthalen-2-ylethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWDCRGZBLELM-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.